Cas no 2171304-02-0 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid)

3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid is a protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions while maintaining stability during solid-phase peptide synthesis. Its branched alkyl side chain and chiral center contribute to structural diversity in peptide design, enabling precise control over conformation and interactions. The carboxylic acid terminus allows for further coupling reactions, facilitating elongation of peptide chains. This derivative is particularly useful in producing customized peptides with enhanced stability or specific binding properties, making it valuable for research in medicinal chemistry and bioconjugation.
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid structure
2171304-02-0 structure
Product name:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid
CAS No:2171304-02-0
MF:C26H32N2O5
MW:452.542687416077
CID:6011934
PubChem ID:165502446

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid
    • EN300-1472772
    • 2171304-02-0
    • 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
    • Inchi: 1S/C26H32N2O5/c1-4-9-18(14-24(29)27-17(3)16(2)25(30)31)28-26(32)33-15-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,16-18,23H,4,9,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t16?,17?,18-/m1/s1
    • InChI Key: RBSZRERAHFOKOT-DAWZGUTISA-N
    • SMILES: O(C(N[C@@H](CC(NC(C)C(C(=O)O)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1472772-5000mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472772-1000mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1472772-2500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1472772-10000mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472772-100mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
100mg
$2963.0 2023-09-29
Enamine
EN300-1472772-500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
500mg
$3233.0 2023-09-29
Enamine
EN300-1472772-250mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1472772-1.0g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
1g
$0.0 2023-06-06
Enamine
EN300-1472772-50mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbutanoic acid
2171304-02-0
50mg
$2829.0 2023-09-29

Additional information on 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid

Compound CAS No 2171304-02-0: A Comprehensive Overview

The compound with CAS No 2171304-02-0, known as 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid, is a highly specialized organic molecule with significant applications in the field of peptide synthesis and drug development. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamide chain, and a chiral center at the third carbon atom of the hexane moiety. The presence of the Fmoc group makes this compound particularly useful in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids during the synthesis process.

Recent studies have highlighted the importance of this compound in the development of bioactive peptides and proteins. The Fmoc group, which is a well-known protecting group in peptide chemistry, ensures that the amino terminus of the amino acid remains inert during the synthesis process until it is selectively removed under specific conditions. This property has made 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid a valuable reagent in the construction of complex peptide sequences with high precision and efficiency.

The structure of this compound also includes a chiral center, which is critical for determining its stereochemical properties. The (R)-configuration at this chiral center plays a significant role in the overall conformation and activity of the molecule. This makes it particularly useful in the synthesis of enantiomerically pure peptides, which are essential for studying biological processes and developing therapeutic agents.

In terms of physical properties, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid is typically a white crystalline powder with a molecular weight of approximately 586 g/mol. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it suitable for use in various synthetic protocols, including both solution-phase and solid-phase synthesis.

Recent advancements in peptide chemistry have further expanded the applications of this compound. For instance, researchers have explored its use in the synthesis of cyclic peptides, which are known for their stability and bioactivity. The ability to precisely control the stereochemistry and sequence of these peptides has opened new avenues for drug discovery and development.

Moreover, the use of fluorenylmethoxycarbonyl (Fmoc) groups has been optimized to improve reaction efficiency and reduce side reactions during peptide synthesis. This has led to the development of more robust protocols for constructing complex peptide libraries, which are invaluable for high-throughput screening in drug discovery.

In conclusion, CAS No 2171304-02-0 represents a critical reagent in modern peptide chemistry, with its unique structure enabling precise control over amino acid protection and deprotection during synthesis. Its applications span from academic research to industrial-scale production of bioactive compounds, making it an indispensable tool in contemporary chemical biology.

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